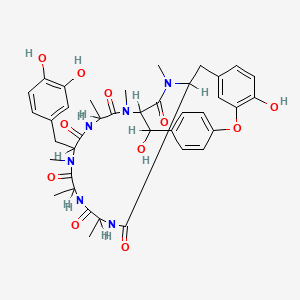

Bouvardin catechol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bouvardin catechol is a natural product found in Aspergillus ochraceus with data available.

Applications De Recherche Scientifique

Antitumor Activity

Bouvardin itself is recognized for its antitumor properties, and its catechol derivative is being explored for similar effects. The compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines. For instance, studies have indicated that bouvardin catechol can inhibit the growth of specific cancer cells, suggesting it may serve as a potential chemotherapeutic agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW1116 | 14 |

| This compound | MCF-7 | 12 |

Mechanistic Studies

Research has focused on elucidating the mechanism of action of this compound in biological systems. It is believed to interact with various cellular pathways, potentially influencing apoptosis in cancer cells. The compound's ability to induce apoptosis has been documented in human leukemia cell lines, where it demonstrated significant cytotoxicity .

Biological Evaluation

The biological evaluation of this compound includes studies on its effects on cell proliferation, apoptosis induction, and interaction with other biological molecules. Notably, research indicates that this compound can inhibit specific enzymes involved in tumor progression, thereby enhancing its potential as an anticancer agent.

Case Study: Apoptosis Induction

In a study involving human leukemia cells (HL60), this compound was shown to induce apoptosis at concentrations around 50 µmol/L. This finding highlights the compound's potential therapeutic application in treating hematological malignancies .

Cancer Therapy

Given its antitumor properties, ongoing research aims to evaluate the efficacy of this compound in clinical settings. Early-stage trials are assessing its effectiveness as a standalone treatment or in combination with other chemotherapeutic agents.

Biochemical Research

This compound's role as a biochemical tool is also significant. It serves as a model compound for studying enzyme kinetics and mechanisms related to catechol oxidase activity. This application is crucial for understanding the enzymatic processes involved in various metabolic pathways .

Analyse Des Réactions Chimiques

Redox Chemistry and Radical Formation

Catechol exhibits complex redox behavior due to its two adjacent hydroxyl groups:

-

Oxidation produces semiquinone radicals (C6H4(O)(OH)) and o-benzoquinones (C6H4O2) via single- or double-electron transfer .

-

Redox potentials:

Reaction Potential (vs SHE) Catechol → Semiquinone +100 mV (pH 7) Semiquinone → Benzoquinone +795 mV

Transition metals like Fe³⁺ or Cu²⁺ catalyze these reactions, enabling DNA/protein damage through radical-mediated pathways .

Metal Complexation

Catechol forms stable coordination complexes with heavy metals:

-

Iron : Forms red [Fe(C6H4O2)3]3− complexes in basic solutions .

-

Copper : Generates blue complexes that accelerate ROS production via Fenton-like reactions .

Oxidation Pathways

Ozonolysis of catechol films produces three major pathways ( ):

Primary Products

| Pathway | Key Products | m/z | Conditions |

|---|---|---|---|

| C-C cleavage | cis,cis-muconic acid | 141 | 23.6 ppmv O₃, 72% RH |

| Baeyer-Villiger | Glutaconic acid, 4-hydroxy-2-butenoic acid | 157, 175 | 230 ppbv–25 ppmv O₃ |

| HO- radical | Tri-/tetra-/penta-hydroxybenzene | 217–325 | Humid O₃ |

Secondary oxidation yields smaller acids:

-

Maleic acid (C4H4O4, m/z 115)

-

Oxalic acid (C2H2O4, m/z 89)

-

Glyoxylic acid (C2H2O3, m/z 73)

Heterocyclic Compound Formation

Catechol condenses with electrophiles to form cyclic derivatives:

| Reagent | Product | Structure |

|---|---|---|

| PCl₃ | Chlorophosphonite | C6H4(O2PCl) |

| SO₂Cl₂ | Sulfate ester | C6H4(O2SO2) |

| COCl₂ | Carbonate | C6H4(O2CO) |

These reactions proceed via nucleophilic aromatic substitution .

Biochemical Interactions

Catechol reacts with biomolecules, causing:

Propriétés

Numéro CAS |

88426-35-1 |

|---|---|

Formule moléculaire |

C39H46N6O11 |

Poids moléculaire |

774.8 g/mol |

Nom IUPAC |

10-[(3,4-dihydroxyphenyl)methyl]-17,24-dihydroxy-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C39H46N6O11/c1-19-34(50)41-20(2)37(53)43(4)26(15-22-7-13-28(46)30(48)17-22)36(52)42-21(3)38(54)45(6)32-33(49)24-9-11-25(12-10-24)56-31-18-23(8-14-29(31)47)16-27(35(51)40-19)44(5)39(32)55/h7-14,17-21,26-27,32-33,46-49H,15-16H2,1-6H3,(H,40,51)(H,41,50)(H,42,52) |

Clé InChI |

BTOAVFVQMFWGNI-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC(=C(C=C5)O)O)C)C |

SMILES canonique |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC(=C(C=C5)O)O)C)C |

Synonymes |

3-hydroxy-O-desmethylbouvardin bouvardin catechol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.